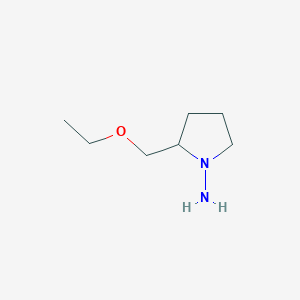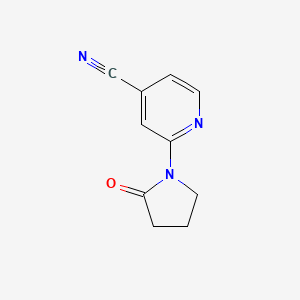![molecular formula C10H15N3O B1472666 [1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol CAS No. 1564839-58-2](/img/structure/B1472666.png)
[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol
Overview
Description
“[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol” is a chemical compound with the empirical formula C10H15N3O and a molecular weight of 193.25 . It is also known as "1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol" .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a pyridine ring via a methylene bridge. The pyridine ring has an aminomethyl substituent at the 5-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.25 and an empirical formula of C10H15N3O . Other properties such as density, melting point, and boiling point were not found in the available resources.Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are extensively used in medicinal chemistry to develop compounds for treating human diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of molecules and offering increased three-dimensional coverage. This property, known as “pseudorotation,” is crucial in the design of drug candidates with varied biological profiles. Different stereoisomers and spatial orientations of substituents on the pyrrolidine ring can lead to distinct biological activities by varying the binding mode to enantioselective proteins (Li Petri et al., 2021).
Methanol Applications
Methanol serves as a marker for assessing the condition of solid insulation in power transformers and has applications in chemical synthesis, such as in the formation of methanol to olefins (MTO) and its use as a clean-burning fuel with versatile applications. It plays a significant role in atmospheric chemistry as the second most abundant volatile organic compound. The utility of methanol in monitoring cellulosic insulation degradation and its potential future uses, such as in integrated gasification combined cycle (IGCC) power stations, highlight its importance across various industries (Jalbert et al., 2019), (Cybulski, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing the pyrrolidine ring have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting cellular effects.
Biochemical Analysis
Biochemical Properties
[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-1 (COX-1), acting as an inhibitor with an IC50 value of 0.8 μM This interaction is crucial as it can influence the inflammatory response in biological systems
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of COX-1 can lead to altered prostaglandin synthesis, impacting inflammation and pain pathways . Furthermore, studies have shown that this compound can affect gene expression related to inflammatory responses, thereby modulating cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of COX-1 is a prime example, where it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to reduced inflammation and pain. Additionally, the compound may interact with other enzymes and proteins, influencing their activity and leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, particularly in modulating inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-1, leading to reduced inflammation and pain . At higher doses, it can exhibit toxic or adverse effects, including potential damage to liver and kidney tissues . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s inhibition of COX-1 affects the arachidonic acid pathway, leading to altered levels of prostaglandins and other metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s ability to cross cell membranes and its accumulation in specific tissues are critical factors in its efficacy and safety . Studies have shown that it can be transported via specific transporters, leading to its localization in target tissues where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interaction with enzymes and proteins, thereby modulating its biochemical and cellular effects.
Properties
IUPAC Name |
[1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9-1-2-10(12-5-9)13-4-3-8(6-13)7-14/h1-2,5,8,14H,3-4,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKSJXGTNDYRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B1472584.png)




![1,2-difluoro-4-[(1R,2S)-2-nitrocyclopropyl]benzene](/img/structure/B1472592.png)


![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1472595.png)
![5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1472596.png)

![2-[2-(4-Aminophenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1472602.png)
![O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine](/img/structure/B1472603.png)
